molecular formula C21H24N4O B2601532 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide CAS No. 1396886-47-7

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide

Cat. No.: B2601532
CAS No.: 1396886-47-7
M. Wt: 348.45
InChI Key: ZDVLLBOCOWTFOB-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a benzodiazole ring, a phenylpropyl group, and an azetidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Ring: Starting from an appropriate precursor, the benzodiazole ring can be synthesized through cyclization reactions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization of suitable precursors.

    Coupling Reactions: The benzodiazole and azetidine moieties can be coupled using amide bond formation reactions, often involving reagents like carbodiimides.

    Final Functionalization: The phenylpropyl group can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenylpropyl moiety.

    Reduction: Reduction reactions may target the azetidine ring or the benzodiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole or phenylpropyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound may be studied for its biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: The compound may serve as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzodiazole ring may play a role in binding to specific sites, while the azetidine carboxamide moiety may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide: Lacks the methyl group on the benzodiazole ring.

    3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(2-phenylethyl)azetidine-1-carboxamide: Has a shorter alkyl chain on the phenyl group.

Uniqueness

The presence of the methyl group on the benzodiazole ring and the specific length of the phenylpropyl chain may confer unique properties to 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-9-10-18-19(12-15)24-20(23-18)17-13-25(14-17)21(26)22-11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVLLBOCOWTFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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